
Furofenac-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula for Furofenac-d3 is C12H11D3O3 . The canonical SMILES representation is CCC1CC2=C(O1)C=CC(=C2)CC(=O)O . The InChI representation is InChI=1S/C12H14O3/c1-2-10-7-9-5-8 (6-12 (13)14)3-4-11 (9)15-10/h3-5,10H,2,6-7H2,1H3, (H,13,14)/i1D3 .Physical And Chemical Properties Analysis
Furofenac-d3 has a molecular weight of 209.26 . It is an off-white solid that is soluble in DMSO and Methanol . It has a boiling point of 356.8±11.0°C at 760 mmHg and a melting point of 93-95°C . The density of Furofenac-d3 is 1.2±0.1 g/cm3 .Relevant Papers Several papers were found in the search results . These papers discuss topics such as the synthesis of Vitamin D3 and its analogues , the metabolism of 2‐ethyl‐2,3‐dihydro‐5‐benzofuranacetic acid (Furofenac) , and Furofenac-d3 . These papers could provide further insights into the properties and potential applications of Furofenac-d3.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Furofenac-d3 involves the incorporation of deuterium into the structure of Furofenac through a series of reactions.", "Starting Materials": [ "2-chloro-3-cyanopyridine", "deuterium oxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethyl acetoacetate", "methyl iodide", "sodium carbonate", "3-aminophenol", "phosphorus oxychloride", "3,4-dimethoxybenzaldehyde", "sodium borohydride-d4" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-3-cyano-4-methoxy-pyridine by reacting 2-chloro-3-cyanopyridine with methanol in the presence of sodium hydroxide.", "Step 2: Deuteration of 2-chloro-3-cyano-4-methoxy-pyridine by refluxing it with deuterium oxide in the presence of sodium borohydride-d4.", "Step 3: Synthesis of ethyl 2-(2-chloro-3-cyano-4-methoxyphenyl)-3-oxobutanoate by reacting 2-chloro-3-cyano-4-methoxy-pyridine with ethyl acetoacetate in the presence of acetic acid and sodium acetate.", "Step 4: Synthesis of 2-(3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid by reacting ethyl 2-(2-chloro-3-cyano-4-methoxyphenyl)-3-oxobutanoate with hydroxylamine hydrochloride in the presence of sodium carbonate and acetic acid.", "Step 5: Deuteration of 2-(3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid by refluxing it with deuterium oxide in the presence of sodium borohydride.", "Step 6: Synthesis of 2-(3-(4-methoxyphenyl)-5-(trifluoromethyl)phenyl)acetic acid by reacting 3,4-dimethoxybenzaldehyde with 3-aminophenol in the presence of phosphorus oxychloride.", "Step 7: Synthesis of Furofenac-d3 by reacting 2-(3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid and 2-(3-(4-methoxyphenyl)-5-(trifluoromethyl)phenyl)acetic acid with methyl iodide in the presence of sodium carbonate." ] } | |
Número CAS |
1794754-03-2 |
Nombre del producto |
Furofenac-d3 |
Fórmula molecular |
C12H14O3 |
Peso molecular |
209.259 |
Nombre IUPAC |
2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3 |
Clave InChI |
MYQXHLQMZLTSDB-FIBGUPNXSA-N |
SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O |
Sinónimos |
2-(Ethyl-d3)-2,3-dihydro-5-benzofuranacetic Acid; 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranylacetic Acid; SAS 650-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



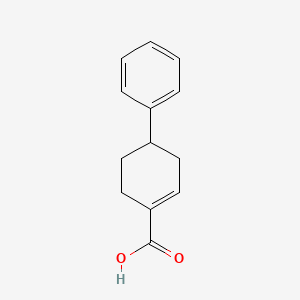
![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)
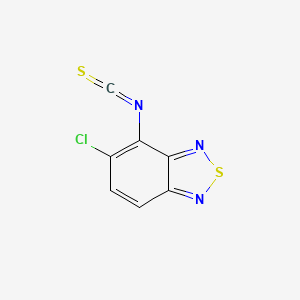

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)
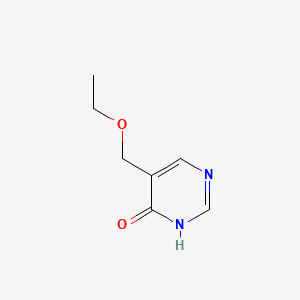
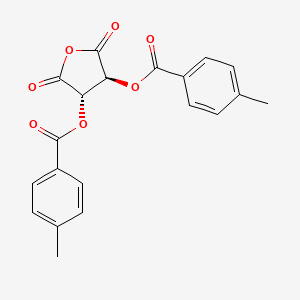
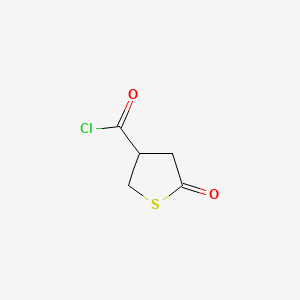
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)
